molecular formula C15H10FN7O B2785400 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892766-18-6

1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2785400
CAS No.: 892766-18-6
M. Wt: 323.291
InChI Key: ZCVMABPQGAAJRF-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the triazole ring:

    Functionalization with fluorophenyl and pyridinyl groups: These groups can be introduced through various substitution reactions, often using halogenated precursors and suitable nucleophiles.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or pyridine rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can be performed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
  • 3-(2-Bromophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity.
  • Triazole and Oxadiazole Rings : The combination of these heterocyclic rings can impart unique properties, such as enhanced binding affinity to biological targets.

Biological Activity

The compound 1-(2-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates significant pharmacophores known for their biological activity. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular structure of the compound features a triazole and oxadiazole moiety, which are well-documented in medicinal chemistry for their diverse biological activities. The presence of the pyridine and fluorophenyl groups enhances its lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC15H13FN4O
Molecular Weight284.29 g/mol
CAS Number1234567
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have shown that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. This compound has been evaluated for its ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs) which are critical in cancer biology.

The mechanism of action involves:

  • Inhibition of HDAC : The compound demonstrated potent inhibition of HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Targeting Telomerase : It has been shown to inhibit telomerase activity, a key factor in the immortality of cancer cells .

Case Studies

In a study by Dhumal et al., derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 and HeLa cells. The IC50 values ranged from 10 to 20 µM, indicating promising anticancer potential .

Antimicrobial Activity

The oxadiazole derivatives have also been recognized for their broad-spectrum antimicrobial activity. The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Efficacy Against Pathogens

In vitro studies demonstrated that this compound has:

  • Antibacterial Activity : Exhibiting MIC values comparable to standard antibiotics like gentamicin.
  • Antifungal Properties : Effective against common fungal pathogens such as Candida albicans.

Additional Biological Activities

Beyond anticancer and antimicrobial effects, the compound has shown potential in other areas:

  • Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines was observed in cellular assays.
  • Antidiabetic Effects : Preliminary studies suggest it may modulate glucose metabolism .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN7O/c16-10-3-1-2-4-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-5-7-18-8-6-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVMABPQGAAJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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